Superior In Vitro Potency of Panipenem Against Penicillin-Resistant Streptococcus pneumoniae (PRSP)
Panipenem exhibits superior in vitro activity against penicillin-resistant Streptococcus pneumoniae (PRSP) compared to imipenem, meropenem, and ertapenem. In a study of 264 PRSP clinical isolates, the MIC50/MIC90 values were 0.125/0.25 μg/mL for panipenem, compared to 1/1 μg/mL for imipenem, 0.25/0.25 μg/mL for meropenem, and 0.25/0.5 μg/mL for ertapenem. Notably, the susceptibility rate of PRSP to panipenem was 99.6%, comparable to ertapenem and significantly higher than meropenem (85.2%) and imipenem (0%) [1]. This represents an 8-fold lower MIC90 relative to imipenem.
| Evidence Dimension | In vitro antibacterial activity against penicillin-resistant Streptococcus pneumoniae (PRSP) |
|---|---|
| Target Compound Data | MIC50 0.125 μg/mL; MIC90 0.25 μg/mL; Susceptibility rate 99.6% |
| Comparator Or Baseline | Imipenem: MIC50 1 μg/mL, MIC90 1 μg/mL, Susceptibility 0%; Meropenem: MIC50 0.25 μg/mL, MIC90 0.25 μg/mL, Susceptibility 85.2%; Ertapenem: MIC50 0.25 μg/mL, MIC90 0.5 μg/mL, Susceptibility 99.6% |
| Quantified Difference | Panipenem MIC90 is 4-fold lower than ertapenem (0.5 μg/mL), 8-fold lower than imipenem (1 μg/mL), and comparable to meropenem (0.25 μg/mL); Susceptibility rate 14.4 percentage points higher than meropenem. |
| Conditions | 264 PRSP clinical isolates from Korea; MIC determined by broth microdilution method per CLSI guidelines. |
Why This Matters
For institutions with a high prevalence of PRSP, panipenem offers a clinically meaningful advantage in empirical coverage compared to imipenem and meropenem, potentially reducing treatment failure risk.
- [1] Choi SH, et al. Comparative in vitro activities of carbapenem antimicrobial agents against 264 penicillin-resistant Streptococcus pneumoniae isolates from Korea. Diagn Microbiol Infect Dis. 2007 May;58(1):41-4. View Source
